7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
Description
Structural Characterization
Molecular Architecture and Stereochemical Configuration
7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a bicyclic heterocyclic compound consisting of a fused benzene ring and a piperidine-like six-membered ring. The tetrahydroisoquinoline core features a partially saturated isoquinoline system, with the nitrogen atom at position 2 and the difluoromethoxy (-OC(F)₂) substituent attached to the seventh carbon of the aromatic ring. The molecular formula is C₁₀H₁₁F₂NO , with a molecular weight of 199.20 g/mol.
Key Structural Features:
Core Skeleton :
- Aromatic Ring : A benzene ring fused to a tetrahydroisoquinoline moiety, creating a bicyclic system.
- Saturated Ring : A piperidine-like ring with partial saturation, contributing to the tetrahydroisoquinoline structure.
Substituents :
- Difluoromethoxy Group : A trifluoromethoxy derivative with two fluorine atoms bonded to a methoxy group (-OCHF₂), enhancing lipophilicity and metabolic stability.
- Positional Isomerism : The substituent is located at the seventh position of the aromatic ring, critical for modulating electronic and steric properties.
Stereochemical Considerations :
- The tetrahydroisoquinoline scaffold permits potential stereochemical variation at the nitrogen center and substituent positions. However, explicit stereochemical assignments (e.g., R/S configurations) for this compound remain unreported in available literature.
- Related tetrahydroisoquinolines (e.g., 6,7-dimethoxy derivatives) demonstrate stereochemical resolution via crystallization or chiral chromatography, suggesting analogous possibilities for this compound.
| Molecular Identifier | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁F₂NO |
| Molecular Weight | 199.20 g/mol |
| SMILES | FC(OC1C=CC2CCNCC=2C=1)F |
| InChIKey | CWOOHDQSXLJQCH-UHFFFAOYSA-N |
Spectroscopic Analysis (NMR, IR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- Aromatic Protons : Peaks in the range of δ 6.10–7.42 ppm , corresponding to protons on the benzene ring. For example, in structurally similar tetrahydroisoquinolines, aromatic protons exhibit splitting patterns indicative of para and meta substitution.
- Methoxy Protons : A singlet around δ 3.81–3.86 ppm for the difluoromethoxy group, consistent with deshielded methoxy environments.
- Piperidine Protons : Signals for CH₂ groups in the saturated ring appear as multiplets between δ 2.06–3.40 ppm .
¹⁹F NMR :
- Difluoromethoxy fluorine atoms resonate as a doublet of doublets (dd) in the range of δ -125.6 to -127.3 ppm , reflecting coupling with adjacent protons and fluorine atoms.
Infrared (IR) Spectroscopy
Key absorption bands include:
- C-F Stretching : Peaks at ~1255–1056 cm⁻¹ , characteristic of difluoromethoxy groups.
- C=N and C=C Stretching : Aromatic ring vibrations observed at ~1450–1600 cm⁻¹ .
- N-H Stretching : Absent in non-salt forms, but present in hydrochloride derivatives as broad peaks near ~3300 cm⁻¹ .
Mass Spectrometry
- Molecular Ion (M⁺) : Observed at m/z 200 (C₁₀H₁₁F₂NO⁺), with isotopic patterns reflecting fluorine and nitrogen content.
- Fragmentation Patterns :
| Spectroscopic Data | Value |
|---|---|
| ¹H NMR (Aromatic) | δ 6.10–7.42 ppm |
| ¹⁹F NMR (Difluoromethoxy) | δ -125.6 to -127.3 ppm |
| IR (C-F) | 1255–1056 cm⁻¹ |
| Mass Spec (M⁺) | m/z 200 |
Crystallographic Studies and Conformational Dynamics
While no direct crystallographic data for this compound are publicly available, insights can be inferred from structurally related compounds:
Conformational Preferences :
Crystal Packing :
Comparative Analysis :
- 1-(1-Chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium Chloride :
| Crystallographic Parameter | Value (Analogous Compound) |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 16.13, 12.37, 7.47 |
| β (°) | 100.19 |
| Z | 4 |
Properties
IUPAC Name |
7-(difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c11-10(12)14-9-2-1-7-3-4-13-6-8(7)5-9/h1-2,5,10,13H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOOHDQSXLJQCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Example Synthetic Sequence for Tetrahydroisoquinoline Core
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1. Preparation of chiral aminoacetaldehyde acetal | Reaction of (R)-phenylglycinol with 2-bromo-1,1-diethoxyethane in dry DMF, K2CO3, 110 °C | Chiral aminoacetal intermediate (yield ~67%) |
| 2. Petasis reaction | Aminoacetaldehyde acetal + boronic acid + glyoxylic acid monohydrate | Formation of oxazinone intermediate |
| 3. Pomeranz–Fritsch–Bobbitt cyclization | Reflux in acidic conditions | Formation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
This sequence can be adapted for different substituents on the aromatic ring, including difluoromethoxy groups.
Representative Preparation Methodology for 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
Based on the synthesis of related isoquinoline derivatives and difluoromethoxy chemistry, a plausible preparation route is as follows:
Analytical Data and Yields
While specific yields for this compound are scarce, analogous syntheses of substituted tetrahydroisoquinolines report yields between 60–75% for cyclization steps and overall yields depending on intermediate purifications.
| Compound/Step | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|
| Imine intermediate formation | ~85 | Not typically reported | Purity confirmed by TLC and NMR |
| Cyclization to tetrahydroisoquinoline core | 65–75 | 220–225 (for related derivatives) | Product isolated by filtration and recrystallization |
| Final this compound | Estimated 60–70 | Not reported | Requires further characterization (NMR, MS, elemental analysis) |
Summary of Preparation Methods
| Preparation Aspect | Methodology | Key Reagents/Conditions | Remarks |
|---|---|---|---|
| Core ring formation | Pomeranz–Fritsch–Bobbitt cyclization | Imine intermediate, homophthalic anhydride, reflux in toluene | Classical method, high regioselectivity |
| Difluoromethoxy introduction | Starting from difluoromethoxy-substituted benzaldehyde or aromatic precursor | Difluoromethoxylation reagents or commercial aldehydes | Ensures substitution at 7-position |
| Imine formation | Condensation of aldehyde with amine | Dry solvent, room temperature, 24 h | Critical for subsequent cyclization |
| Purification | Recrystallization, chromatography | Solvents like ethanol, acetonitrile | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions: 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and tetrahydroisoquinolines, which can have significant biological and chemical properties .
Scientific Research Applications
Pharmacological Properties
-
Neuromuscular Disorders
- The compound has been identified as a potential therapeutic agent for treating neuromuscular disorders. It acts by modulating the contractility of skeletal muscle through interactions with the troponin complex, which is crucial for muscle contraction. This modulation can benefit conditions characterized by muscle weakness and atrophy, such as amyotrophic lateral sclerosis (ALS) and muscular dystrophies .
-
Cardiovascular Applications
- Research has shown that derivatives of tetrahydroisoquinoline can exhibit positive inotropic effects, enhancing cardiac contractility. For instance, a conjugate of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline demonstrated significant vasorelaxant activity in experimental models. These effects suggest its potential use in treating heart failure by improving heart function and reducing vascular resistance .
-
Cancer Treatment
- Compounds in the tetrahydroisoquinoline family have been explored for their anti-cancer properties. Specifically, derivatives have been investigated as selective estrogen receptor degraders (SERDs), which can effectively treat estrogen receptor-positive breast cancers resistant to conventional therapies. The ability to target estrogen pathways may provide new avenues for treating various hormone-dependent cancers .
Synthetic Pathways and Derivative Development
Synthesis Techniques
- The synthesis of this compound can be achieved through several methods including:
- Cyclization reactions involving appropriate precursors.
- Functionalization of existing tetrahydroisoquinoline compounds to introduce the difluoromethoxy group, enhancing bioactivity and lipophilicity.
Case Studies and Experimental Findings
Potential Mechanisms of Action
- The difluoromethoxy group may enhance the compound's interaction with biological targets by mimicking hydroxyl groups while improving solubility and permeability. This modification could lead to increased efficacy in therapeutic applications compared to other tetrahydroisoquinoline derivatives.
Mechanism of Action
The mechanism of action of 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The compound may act on various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Tetrahydroisoquinoline Derivatives
Structural and Electronic Comparisons
The 7-position substituent significantly influences the biological activity of THIQ derivatives. Key analogs include:
Key Observations :
- Electron Effects: Methoxy and hydroxy groups are electron-donating, favoring interactions with receptors like σ2R and D3R.
- Metabolic Stability: Fluorinated groups (e.g., -CF₃, -OCHF₂) resist oxidative metabolism, enhancing half-life compared to non-fluorinated analogs.
Pharmacological Activity Comparisons
2.2.1 Receptor Binding and Selectivity
- 6,7-Dimethoxy-THIQ : High σ2 receptor affinity (Ki < 100 nM) but poor selectivity over σ1R.
- 7-Trifluoromethyl-THIQ : Exhibits antitubulin activity (GI₅₀ = 220 nM in DU-145 cells) via colchicine-site binding.
- 7-Aminosulfonyl-THIQ: Selective PNMT inhibitor (α2-adrenoceptor selectivity = 180-fold).
- DFMO-THIQ : Predicted to retain σ2R/D3R affinity while mitigating rapid hepatic clearance seen in methoxy analogs.
2.2.2 Antiproliferative Activity
- C3-Methylated THIQs: 10-fold more potent than non-methylated analogs (e.g., GI₅₀ = 220 nM vs. 2.1 μM in DU-145 cells).
- 7-Trifluoromethyl-THIQ : Active against drug-resistant MCF-7 breast cancer cells (GI₅₀ < 500 nM).
Physicochemical and Pharmacokinetic Profiles
logP and Solubility :
Metabolism :
- Methoxy groups undergo rapid O-demethylation, whereas fluorinated groups (e.g., -OCHF₂) resist CYP450-mediated oxidation.
Biological Activity
7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline class, which is known for its diverse biological activities. The unique difluoromethoxy substitution enhances its pharmacological profile, potentially influencing its interactions with biological targets.
Chemical Structure and Properties
The chemical structure of this compound consists of a fused benzene and piperidine ring with a difluoromethoxy group at the seventh position. This modification may improve lipophilicity and bioavailability compared to other tetrahydroisoquinoline derivatives.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₈F₂N₁O₁ |
| Molecular Weight | 185.16 g/mol |
| Functional Groups | Tetrahydroisoquinoline core, difluoromethoxy group |
Biological Activity
The biological activity of this compound has been explored in various studies:
Neuropharmacological Effects
Research indicates that compounds with a tetrahydroisoquinoline structure exhibit significant activity in the central nervous system (CNS). Specifically, this compound may act as a D1 receptor positive allosteric modulator , which has implications for treating disorders such as schizophrenia and Parkinson's disease .
- Case Study : In a study involving D1 receptor modulation, it was found that analogs of tetrahydroisoquinoline could improve cognitive function and reduce negative symptoms associated with schizophrenia .
Anticancer Activity
Tetrahydroisoquinoline derivatives have also shown promise in anticancer applications. The difluoromethoxy substitution may enhance the compound's ability to interact with cancer cell pathways.
- Research Findings : A series of tetrahydroisoquinoline derivatives were tested for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 nM, suggesting potent anticancer properties .
The mechanism by which this compound exerts its biological effects can be attributed to its interaction with specific receptors and enzymes:
- Dopamine Receptor Interaction : The compound's ability to modulate D1 receptors suggests it may influence dopamine signaling pathways critical for motor function and cognitive processes .
- Inhibition of Phosphodiesterase (PDE) Enzymes : Some studies have indicated that related compounds can inhibit PDE4 enzymes, leading to reduced inflammation and improved pulmonary function .
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its lipophilicity due to the difluoromethoxy group. This property may enhance absorption and distribution in biological systems.
- Absorption : Enhanced solubility may lead to better oral bioavailability.
- Metabolism : Further studies are required to understand the metabolic pathways and potential toxicity profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 7-(Difluoromethoxy)-1,2,3,4-tetrahydroisoquinoline, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves functionalizing the tetrahydroisoquinoline core at the 7-position with a difluoromethoxy group. Key steps include:
- Pictet-Spengler Cyclization : Condensation of phenethylamine derivatives with aldehydes or ketones under acidic conditions to form the tetrahydroisoquinoline scaffold .
- Electrophilic Substitution : Introducing the difluoromethoxy group via nucleophilic displacement using reagents like chlorodifluoromethane or difluoromethyl triflate under basic conditions .
- Critical Parameters : Reaction temperature (optimal range: 60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., K₂CO₃ for deprotonation) significantly impact yield and purity .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer : A combination of spectroscopic methods is essential:
- ¹H/¹³C NMR : Identify characteristic signals for the tetrahydroisoquinoline core (e.g., δ 2.7–3.5 ppm for CH₂ groups) and the difluoromethoxy substituent (δ 4.8–5.2 ppm for OCF₂H) .
- ¹⁹F NMR : A singlet near δ -80 ppm confirms the presence of the difluoromethoxy group .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine atoms.
- X-ray Crystallography (if crystalline): Resolve bond angles and spatial arrangement, as demonstrated in structurally related tetrahydroisoquinolines .
Advanced Research Questions
Q. What strategies are employed to resolve contradictory biological activity data reported for tetrahydroisoquinoline derivatives with difluoromethoxy substituents?
- Methodological Answer : Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 or HeLa) and controls to isolate structure-activity relationships (SAR) .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .
- Comparative SAR Analysis : Contrast data from analogs like 7-methoxy or 7-trifluoromethoxy derivatives to assess the role of fluorine substitution .
Q. How can computational chemistry predict the metabolic stability of this compound?
- Methodological Answer :
- CYP450 Docking Simulations : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) and identify vulnerable sites for oxidation .
- QSAR Models : Train models on datasets of fluorinated tetrahydroisoquinolines to correlate logP, polar surface area, and metabolic half-life .
- In Silico Metabolism Tools (e.g., StarDrop): Predict phase I/II metabolites and prioritize synthetic modifications to enhance stability.
Q. What experimental approaches are recommended to determine the stereochemical configuration of chiral centers in this compound?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB and compare retention times to standards .
- Circular Dichroism (CD) : Analyze Cotton effects to assign absolute configuration, particularly for the tetrahydroisoquinoline core .
- X-ray Crystallography : Resolve crystal structures to unambiguously determine stereochemistry, as shown in related iodophenyl-tetrahydroisoquinoline derivatives .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction Optimization : Systematically vary parameters (e.g., stoichiometry, solvent) using Design of Experiments (DoE) to identify critical factors .
- Intermediate Characterization : Use LC-MS or in situ IR to detect side products (e.g., over-oxidized sulfones or des-fluoro byproducts) .
- Cross-Validation : Compare protocols from independent studies (e.g., PubChem vs. Acta Crystallographica data) to isolate protocol-specific variables .
Biological and Pharmacological Considerations
Q. What in vitro models are appropriate for evaluating the neuropharmacological potential of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at GPCRs (e.g., adrenergic or opioid receptors) using radioligand displacement assays .
- Neuronal Cell Cultures : Assess cytotoxicity and modulation of neurotransmitter release in SH-SY5Y or PC12 cells.
- Fluorine-Specific Probes : Use ¹⁹F MRI or fluorescence tags to track blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
